sodium;2,4,5-trichlorobenzenesulfonate

Description

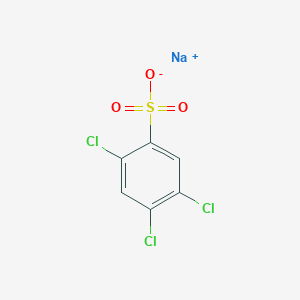

Chemical Identity and Structure Sodium 2,4,5-trichlorobenzenesulfonate (CAS: 53423-65-7) is an organosulfonate salt with the molecular formula C₆H₂Cl₃NaO₃S and a molecular weight of 283.49 g/mol . Its structure comprises a benzenesulfonate backbone substituted with three chlorine atoms at the 2-, 4-, and 5-positions, with a sodium counterion (Figure 1). The compound is commercially available in purities ≥98%, with pricing varying by quantity (e.g., ¥124.00 for 5g to ¥1,465.00 for 500g) .

Applications Primarily, it serves as a flame retardant in polycarbonate plastics, categorized under "STB" (Sodium Trichloro Benzene Sulfonate) in the global market . Its ionic nature and thermal stability contribute to its efficacy in suppressing combustion by releasing non-flammable gases.

Properties

IUPAC Name |

sodium;2,4,5-trichlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O3S.Na/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVLAGBUFPUMGQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,4,5-trichlorobenzenesulfonate is typically synthesized through the sulfonation of 1,2,4-trichlorobenzene using 25% oleum . The clear sulfonation mixture is then poured into a solution of sodium chloride in water, resulting in a yield of 94-95% . Another method involves dissolving 2,4,5-trichlorobenzene in carbon disulfide, followed by the addition of concentrated sulfuric acid to carry out the sulfonation reaction .

Industrial Production Methods: The industrial production of sodium 2,4,5-trichlorobenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4,5-trichlorobenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Sulfonation: Concentrated sulfuric acid or oleum is used for sulfonation reactions.

Substitution: Common nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation typically yields sulfonic acid derivatives, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

Sodium 2,4,5-trichlorobenzenesulfonate has several applications in scientific research:

Biology: The compound is used in studies involving the synthesis of biologically active molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism by which sodium 2,4,5-trichlorobenzenesulfonate exerts its effects involves its strong electrophilic nature, making it highly reactive towards nucleophiles . This reactivity allows it to participate in various chemical reactions, particularly in the sulfonation of aromatic compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyanomethyl 2,4,5-Trichlorobenzenesulfonate

- Formula: C₈H₄Cl₃NO₃S (Example 9 in ).

- Properties : A sulfonate ester synthesized via nucleophilic substitution between 2,4,5-trichlorobenzenesulfonyl chloride and glycolonitrile.

- Applications : Acts as an antimicrobial agent in paints due to its lipophilic ester group, enhancing adhesion to hydrophobic surfaces.

Key Differences :

- Unlike the sodium salt, the cyanomethyl derivative lacks ionic character, reducing water solubility but improving compatibility with organic matrices.

- The ester group introduces hydrolytic instability under alkaline conditions, limiting its use in aqueous systems compared to the stable sodium sulfonate .

Stilbazolium 2,4,5-Trichlorobenzenesulfonate Derivatives

- Example: 1-Methyl-4-(4-morpholinostyryl)pyridinium 2,4,5-trichlorobenzenesulfonate ().

- Structure : Combines a stilbazolium cation (a conjugated chromophore) with the sulfonate anion.

- Properties: Solubility: Moderate in polar solvents like methanol due to ionic interactions. Functionality: The sulfonate anion stabilizes the cation via charge balancing, critical for nonlinear optical (NLO) properties.

- Applications : Used in NLO materials for photonics and optoelectronics, leveraging the sulfonate’s electron-withdrawing effects to enhance hyperpolarizability .

Key Differences :

- The sodium salt’s standalone ionic structure contrasts with the hybrid ionic-covalent bonding in stilbazolium derivatives.

- The sodium salt lacks the π-conjugated systems required for NLO activity, restricting its utility to flame retardancy.

Sodium 2,4,5-Trichlorophenolate

Key Differences :

- Functional Group: The phenolate (–O⁻) group is more nucleophilic and less stable under acidic conditions compared to the sulfonate (–SO₃⁻), which is resistant to hydrolysis.

Comparative Data Table

Structural and Functional Insights

- Thermal Stability : The sodium sulfonate’s ionic lattice enhances thermal stability (critical for flame retardancy), while ester derivatives decompose at lower temperatures .

- Reactivity : Sulfonate esters (e.g., phenyl 2,4,5-trichlorobenzenesulfonate) undergo competitive C–O/S–O bond cleavage in nucleophilic environments, unlike the inert sodium salt .

- Crystal Packing : In phenyl 2,4,5-trichlorobenzenesulfonate, C–Cl⋯π interactions dominate , whereas the sodium salt likely exhibits ionic and hydrogen-bonding networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.